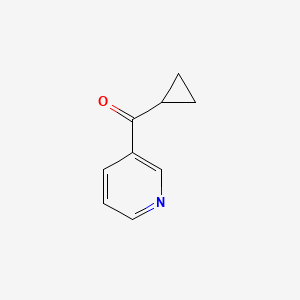

Cyclopropyl(3-pyridinyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl(pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZHRMMVHKXDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341245 | |

| Record name | Cyclopropyl(3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24966-13-0 | |

| Record name | Cyclopropyl(3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropyl(3-pyridinyl)methanone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclopropyl(3-pyridinyl)methanone, a molecule of significant interest in medicinal chemistry and drug development. The unique combination of the rigid, strained cyclopropyl group and the heteroaromatic pyridine ring imparts valuable physicochemical properties to this compound, making it a key building block in the synthesis of novel therapeutic agents. This document details a robust synthetic protocol via a Grignard reaction, outlines purification strategies, and provides an in-depth analysis of the characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the preparation and analysis of this important chemical entity.

Introduction: The Significance of the Cyclopropyl and Pyridinyl Moieties

The convergence of a cyclopropyl ring and a pyridine nucleus within a single molecular framework, as seen in this compound, presents a compelling scaffold for medicinal chemistry. The cyclopropyl group, a three-membered carbocycle, is prized for its ability to introduce conformational rigidity and improve the metabolic stability of drug candidates. Its strained nature can also lead to enhanced binding affinity with biological targets. The pyridine ring, a bioisostere of a phenyl group, is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] Consequently, this compound serves as a valuable intermediate in the synthesis of a wide array of biologically active compounds.[1]

Synthesis of this compound via Grignard Reaction

The synthesis of this compound is most effectively achieved through the nucleophilic addition of a 3-pyridyl Grignard reagent to cyclopropanecarbonyl chloride. This method is advantageous due to the commercial availability of the starting materials and the generally high yields.

Reaction Mechanism

The synthesis proceeds in two key stages: the formation of the Grignard reagent and the subsequent acylation.

-

Formation of 3-Pyridylmagnesium Bromide: 3-Bromopyridine reacts with magnesium turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to form 3-pyridylmagnesium bromide. This organometallic compound is a potent nucleophile.

-

Nucleophilic Acyl Substitution: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The initial tetrahedral intermediate collapses, expelling the chloride leaving group to yield the desired ketone, this compound.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Bromopyridine (99%)

-

Magnesium turnings (99.5%)

-

Iodine (crystal, catalyst)

-

Cyclopropanecarbonyl chloride (98%)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel (230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

-

Magnesium turnings (1.2 eq.) and a small crystal of iodine are placed in the flask.

-

A solution of 3-bromopyridine (1.0 eq.) in anhydrous THF is added to the dropping funnel.

-

A small portion of the 3-bromopyridine solution is added to the magnesium turnings to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux. Gentle warming may be necessary.

-

The remaining 3-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

In a separate flame-dried, nitrogen-purged flask, a solution of cyclopropanecarbonyl chloride (1.0 eq.) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

-

The freshly prepared 3-pyridylmagnesium bromide solution is added dropwise to the cooled solution of cyclopropanecarbonyl chloride with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

The resulting mixture is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization of this compound

A battery of analytical techniques is employed to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| Appearance | Solid | |

| CAS Number | 24966-13-0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are detailed below.

Caption: NMR analysis workflow.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.20 | d | 1H | H-2 (Pyridine) |

| ~8.80 | dd | 1H | H-6 (Pyridine) |

| ~8.20 | dt | 1H | H-4 (Pyridine) |

| ~7.45 | dd | 1H | H-5 (Pyridine) |

| ~2.60 | m | 1H | CH (Cyclopropyl) |

| ~1.25 | m | 2H | CH₂ (Cyclopropyl) |

| ~1.05 | m | 2H | CH₂ (Cyclopropyl) |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O (Ketone) |

| ~153.0 | C-6 (Pyridine) |

| ~149.5 | C-2 (Pyridine) |

| ~135.0 | C-4 (Pyridine) |

| ~131.0 | C-3 (Pyridine) |

| ~123.5 | C-5 (Pyridine) |

| ~17.0 | CH (Cyclopropyl) |

| ~11.5 | CH₂ (Cyclopropyl) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~3010 | Medium | C-H stretch (Cyclopropyl) |

| ~1685 | Strong | C=O stretch (Aryl ketone) |

| ~1580, 1470, 1420 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1020 | Medium | Cyclopropyl ring breathing |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 147.07

-

Major Fragmentation Pathways:

-

Loss of the cyclopropyl group ([M-C₃H₅]⁺): m/z = 106

-

Formation of the pyridinyl cation ([C₅H₄N]⁺): m/z = 78

-

Formation of the cyclopropylcarbonyl cation ([C₄H₅O]⁺): m/z = 69

-

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound. A reverse-phase method is typically suitable for this analysis.

References

physicochemical properties of Cyclopropyl(3-pyridinyl)methanone

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl(3-pyridinyl)methanone

Executive Summary

This compound is a heterocyclic ketone of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular architecture, which marries a conformationally rigid, lipophilic cyclopropyl group with a polar, hydrogen-bonding capable pyridine ring, presents a unique profile of physicochemical properties crucial for the design of novel therapeutics.[1] The cyclopropyl moiety is known to enhance metabolic stability and binding affinity, while the pyridine nucleus is a cornerstone of many pharmaceuticals, influencing solubility and target interaction.[1][2][3] This technical guide offers a comprehensive analysis of the core , providing researchers, scientists, and drug development professionals with foundational data, validated experimental protocols for its characterization, and insights into the strategic implications of its molecular attributes.

The Strategic Importance of this compound

Introduction to a Versatile Chemical Scaffold

This compound, registered under CAS Number 24966-13-0, is a solid organic compound with the molecular formula C₉H₉NO.[1][4] It serves as a pivotal building block and a subject of study due to the valuable and distinct properties endowed by its two primary structural motifs. The synergy between the strained, three-membered cyclopropane ring and the aromatic, basic pyridine ring creates a scaffold with tunable electronic and steric properties, making it a valuable precursor for more complex molecules in medicine and agriculture.[1][5] Its potential as a probe for nicotinic acetylcholine receptors (nAChRs) further highlights its importance in neuropharmacology research.[1]

The Constituent Moieties: A Union of Potency and Versatility

The scientific intrigue of this molecule is rooted in the well-established roles of its components in medicinal chemistry.

-

The Cyclopropyl Group: This small, strained ring is a powerful tool in drug design. It introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to biological targets.[1][2] Its lipophilic nature and unique electronic properties can shield adjacent bonds from metabolic degradation, improve membrane permeability, and increase potency.[1][3] The enhanced pi-character of its C-C bonds and the strength of its C-H bonds contribute to this metabolic stability.[3]

-

The Pyridine Ring: As a bio-isostere of a phenyl ring with an embedded nitrogen atom, pyridine is a ubiquitous scaffold in pharmaceuticals. The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at receptor sites.[1] Furthermore, its basicity allows for protonation, which can profoundly influence a molecule's aqueous solubility, absorption, and pharmacokinetic profile.[1]

This guide provides a detailed examination of the key physicochemical parameters that arise from this structural combination, offering a blueprint for its application in research and development.

Core Molecular and Physical Properties

Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation for interpreting its properties.

Caption: 2D Structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key , compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 24966-13-0 | [1][4][5][6] |

| Molecular Formula | C₉H₉NO | [1][4][5][6] |

| Molecular Weight | 147.17 g/mol | [1][4] |

| Appearance | Solid | [1][4] |

| Boiling Point | 80-81 °C (at 0.79 Torr) | [7] |

| Density (Predicted) | 1.191 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 3.27 ± 0.10 | [1][6][7] |

Lipophilicity and Solubility

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the lipophilic cyclopropyl group and the polar pyridinyl ketone moiety create a balanced character. While specific experimental logP data is not widely published, related structures suggest a value in the moderately lipophilic range.

Experimental Protocol: Shake-Flask Method for logP Determination

This is the gold-standard method for experimentally determining the logP value.

Causality: This method directly measures the partitioning of the compound between two immiscible phases, providing a definitive value that reflects its true distribution behavior, which is essential for predicting its movement across biological membranes.

Methodology:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare n-octanol and phosphate-buffered saline (PBS, pH 7.4) and mutually saturate them by mixing vigorously for 24 hours, followed by separation.

-

Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v).

-

Equilibration: Cap the vial and shake gently at a constant temperature (e.g., 25°C) for 24 hours to allow for complete equilibration.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).

Aqueous Solubility

Solubility is a prerequisite for absorption. The polar ketone and the basic pyridine nitrogen, which can be protonated at low pH, contribute to the aqueous solubility of this compound.[1][5] However, the molecule's overall aromaticity and the cyclopropyl group limit its solubility.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask

This protocol determines the equilibrium solubility, a crucial parameter for preclinical development.

Caption: Workflow for determining thermodynamic aqueous solubility.

Ionization Characteristics (pKa)

The Role of the Pyridine Nitrogen

The pKa value dictates the extent of a molecule's ionization at a given pH. For this compound, the lone pair of electrons on the pyridine nitrogen atom makes it a weak base. The predicted pKa of approximately 3.27 indicates that the compound will be predominantly in its neutral form at physiological pH (7.4) but will become increasingly protonated and positively charged in more acidic environments, such as the stomach.[1][6][7] This property is vital, as it governs solubility, receptor binding, and cell permeability.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a precise measurement of the pKa by monitoring pH changes during titration.

Causality: Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable groups. By measuring the pH as a function of added titrant, one can directly observe the buffering region where the compound is 50% ionized, providing an unambiguous pKa value essential for developing pH-dependent solubility and dissolution models.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in an appropriate solvent system (e.g., a water/methanol mixture to ensure solubility).

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision burette.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the acid titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which can be found from the first derivative of the titration curve.

Thermal and Physical State Analysis

Physical State and Crystalline Form

This compound exists as a solid at room temperature.[1][4] The crystalline form of a compound can significantly impact its physical properties, including melting point and solubility. While specific polymorphism studies are not widely published, such analysis is critical in drug development.[1]

Boiling Point and Thermal Stability

The compound has a reported boiling point of 80-81 °C under reduced pressure (0.79 Torr), indicating it is a relatively non-volatile solid under standard conditions.[7]

Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and identifying polymorphic transitions.

Causality: DSC measures the heat flow into or out of a sample as a function of temperature, providing a highly sensitive and quantitative measure of thermal events. The onset of the endothermic peak gives a precise melting point, which is a key indicator of purity and identity.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the solid sample (1-5 mg) into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Spectroscopic Signature: Elucidating the Molecular Architecture

Spectroscopic analysis provides an unambiguous confirmation of the molecule's identity and structure.

-

Mass Spectrometry (MS): Reveals a molecular ion peak at an m/z of 147, corresponding to the molecular weight of the compound.[1] Key fragmentation patterns observed typically involve the neutral loss of a carbonyl group or cleavage to form stable pyridinyl and cyclopropyl cations.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretch of a conjugated ketone.[1] Other significant peaks correspond to aromatic C-H stretching from the pyridine ring and aliphatic C-H stretching from the cyclopropyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum shows characteristic signals for both the pyridine and cyclopropyl protons.[1] The four protons of the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The five protons of the cyclopropyl group would appear in the upfield aliphatic region (typically δ 0.5-2.0 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling.

-

¹³C NMR: A ¹³C NMR spectrum would show nine distinct carbon signals: five for the aromatic pyridine ring (in the δ 120-150 ppm range), one for the ketone carbonyl (downfield, >190 ppm), and three for the aliphatic cyclopropyl carbons (upfield, <30 ppm).

-

Conclusion: A Synthesis of Properties for Application

The physicochemical profile of this compound—a solid, moderately lipophilic, and weakly basic compound—defines its potential and informs its handling and application. Its balanced properties make it an attractive scaffold for further chemical modification in drug discovery programs. The data and protocols presented in this guide provide the necessary foundation for researchers to confidently utilize this molecule, predict its behavior in biological systems, and design next-generation compounds with optimized therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound DiscoveryCPR 24966-13-0 [sigmaaldrich.com]

- 5. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. Cyclopropyl(3-pyridyl) ketone Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

biological activity of Cyclopropyl(3-pyridinyl)methanone and its derivatives

An In-depth Technical Guide to the Biological Activity of Cyclopropyl(3-pyridinyl)methanone and its Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular architectures consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as foundational blueprints for the design of novel drugs targeting a wide array of biological systems. The this compound core is a prime example of such a scaffold, merging two components of immense value in drug design: the conformationally rigid, metabolically robust cyclopropyl group and the versatile, electronically tunable pyridine ring.[1]

While the parent molecule, this compound, is primarily utilized as a building block in complex syntheses, its intrinsic biological potential and that of its derivatives remain a fertile ground for discovery.[1] This guide provides an in-depth exploration of this chemical entity, moving from its fundamental chemical properties and synthesis to the diverse biological activities exhibited by its derivatives. We will dissect the mechanisms of action, explore structure-activity relationships, and provide actionable experimental protocols for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this promising molecular framework.

Core Molecular Architecture and Physicochemical Profile

This compound (CAS: 24966-13-0) is an organic compound featuring a cyclopropyl ring and a pyridin-3-yl group connected by a ketone linker.[1] This deceptively simple structure is imbued with chemical properties that make it an attractive starting point for library synthesis and lead optimization.

The cyclopropyl group is a highly sought-after substituent in modern drug design. Its three-membered ring introduces significant conformational rigidity, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target.[1] This small, lipophilic moiety can also improve a compound's pharmacokinetic profile by shielding adjacent bonds from enzymatic degradation, increasing metabolic stability and brain permeability.[1][2]

The pyridine ring is a ubiquitous nitrogen-containing heterocycle found in numerous approved drugs. Its aromatic nature and the presence of the nitrogen atom allow for a range of molecular interactions, including hydrogen bonding and π-stacking, and provide a handle for chemical modification to fine-tune a molecule's solubility, polarity, and receptor-binding characteristics.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO | [1][4] |

| Molecular Weight | 147.17 g/mol | [1] |

| CAS Number | 24966-13-0 | [1][4] |

| Appearance | Solid | [1] |

| SMILES | O=C(C1=CC=CN=C1)C2CC2 | |

| InChI Key | OEZHRMMVHKXDSX-UHFFFAOYSA-N |

Synthetic Strategies: Building the Core and its Analogs

The construction of the cyclopropyl-ketone-pyridine scaffold can be achieved through several reliable synthetic methodologies. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Established Routes to the Parent Compound

Two primary methods have proven effective for the synthesis of this compound:

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic attack of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) on 3-cyanopyridine (nicotinonitrile).[1] The resulting intermediate is then hydrolyzed to yield the target ketone.

-

Weinreb-Nahm Ketone Synthesis: This method is often preferred as it reliably prevents over-addition of the organometallic reagent, a common side effect in Grignard reactions with more reactive electrophiles.[1] The synthesis first involves converting a nicotinic acid derivative into the corresponding N-methoxy-N-methylamide (Weinreb amide). This amide is then treated with a cyclopropyl organometallic reagent, such as cyclopropyllithium or cyclopropylmagnesium bromide, to furnish the ketone.[1]

Experimental Protocol: Weinreb-Nahm Synthesis

This protocol describes a robust, two-step procedure for synthesizing this compound.

Step 1: Synthesis of N-methoxy-N-methylnicotinamide (Weinreb Amide)

-

To a stirred solution of nicotinoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) to yield the pure Weinreb amide.

Step 2: Synthesis of this compound

-

Prepare a solution of the N-methoxy-N-methylnicotinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of cyclopropylmagnesium bromide (1.2 eq) in THF via a syringe.

-

Maintain the temperature at -78 °C and stir for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Workflow Diagram: Weinreb-Nahm Synthesis

Caption: Workflow for the Weinreb-Nahm synthesis of the target compound.

Spectrum of Biological Activity and Therapeutic Targets

While the parent compound is underexplored, its derivatives have demonstrated significant activity across several therapeutic domains.[1] The core structure serves as a versatile template for engaging with diverse biological targets.

Monoamine Oxidase (MAO) Inhibition: A Neurological Frontier

Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitter levels in the brain, and their inhibition is a clinically validated strategy for treating depression and neurodegenerative disorders like Parkinson's disease.[5][6]

-

Mechanism of Action: MAO inhibitors (MAOIs) prevent the breakdown of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine), increasing their availability in the synapse.[] There are two main isozymes: MAO-A and MAO-B. Non-selective or selective inhibition of these enzymes forms the basis of MAOI therapy.[]

-

The Cyclopropyl Connection: The cyclopropylamine scaffold is a well-known feature of potent, irreversible MAOIs, such as tranylcypromine.[] The strained cyclopropyl ring is thought to play a key role in the inactivation mechanism. While this compound is a ketone and not an amine, its structural elements suggest it could serve as a precursor or a novel scaffold for reversible MAOIs. The development of reversible and selective MAO-B inhibitors is a major goal in modern neuropharmacology to improve safety and efficacy.[8]

-

Research Imperative: The potential of this compound and its derivatives as novel, selective MAOIs is a significant, yet underexplored, research avenue.[1] A thorough investigation into its standalone pharmacological profile is warranted.[1]

Diagram: MAO Inhibition and Synaptic Neurotransmitter Levels

Caption: MAOIs block neurotransmitter degradation, increasing synaptic levels.

Anti-infective Properties: Combating Malaria and Tuberculosis

Derivatives of the cyclopropyl methanone scaffold have shown potent activity against critical infectious diseases.

-

Antimalarial Activity: A series of alkylaminoaryl phenyl cyclopropyl methanones demonstrated significant in vitro activity against the Plasmodium falciparum 3D7 strain, with IC₅₀ values as low as 0.035 µg/mL.[9] Further research on related cyclopropyl carboxamides has identified the mitochondrial protein cytochrome b as the specific target.[10][11] This class of compounds exhibits slow-acting asexual stage activity and is also effective against male gametes and exoerythrocytic forms, highlighting its potential to both treat and prevent transmission.[10][11]

-

Antitubercular Activity: Several compounds from the same series of 4-alkylaminoaryl phenyl cyclopropyl methanones also displayed promising in vitro activity against Mycobacterium tuberculosis H37Rv, with MIC values in the range of 3.12-12.5 µg/mL.[9] Molecular docking studies suggest that these molecules may act by inhibiting FAS-II enzymes.[9]

Other Potential Applications

The versatility of the scaffold suggests its utility in other areas:

-

Agrochemicals: The presence of the cyclopropyl-pyridine motif in some modern insecticides indicates that derivatives could be developed as novel crop protection agents.[1]

-

Oncology: The pyridine ring is a cornerstone of many anticancer drugs.[12] The antiproliferative activity of pyridine derivatives is often linked to the presence and position of substituents that can modulate interactions with kinases or other cancer-related targets.[12] Systematic modification of the this compound core could yield new anticancer agents.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold has yielded critical insights into the structural requirements for biological activity. The relative orientation of the cyclopropyl and pyridinyl groups is a key determinant of activity.[1]

Table 2: SAR Summary for Antimalarial Cyclopropyl Carboxamide Derivatives (Data synthesized from related studies to illustrate SAR principles)

| Compound Modification | Target/Assay | Activity (EC₅₀) | Key Insight | Source(s) |

| Cyclopropyl (Parent) | P. falciparum | 0.11 µM | The cyclopropyl group is optimal for activity. | [10] |

| Cyclobutyl | P. falciparum | 0.48 µM | Expanding the ring to cyclobutyl results in a 4-fold loss in activity. | [10] |

| Cyclopentyl | P. falciparum | 1.2 µM | A cyclopentyl ring leads to a 12-fold loss in activity. | [10] |

| N-Methylation of Amide | P. falciparum | >10 µM | The N-H bond of the carboxamide is crucial for activity. | [10] |

| Pendant Ring: 2,4,6-trimethyl | P. falciparum | 0.08 µM | Lipophilic, bulky groups on the pendant aryl ring are well-tolerated and can enhance potency. | [10] |

| Pendant Ring: 2,4,6-trimethoxy | P. falciparum | 2.5 µM | Polar substitutions on the pendant aryl ring are detrimental to activity. | [10] |

| Pendant Ring: 3-pyridyl | P. falciparum | >10 µM | Introduction of an endocyclic nitrogen (increasing polarity) is not tolerated. | [10] |

These findings underscore a common theme: the cyclopropyl moiety is often optimal for potency, and the overall lipophilicity of the molecule plays a critical role in anti-infective activity.[10]

Key Experimental Protocols

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay provides a high-throughput method to screen for MAO-A and MAO-B inhibitory activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., Amplex® Red reagent)

-

Horseradish peroxidase (HRP)

-

Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em ≈ 545/590 nm)

Procedure:

-

Prepare serial dilutions of the test compounds and positive controls in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 50 µL of assay buffer to all wells.

-

Add 25 µL of the test compound dilutions or controls to the respective wells. Add 25 µL of buffer with DMSO for the "no inhibitor" control.

-

Add 25 µL of either MAO-A or MAO-B enzyme solution to all wells and incubate for 15 minutes at 37 °C. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Prepare the substrate solution containing Amplex® Red and HRP in assay buffer.

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

Immediately place the plate in a fluorescence reader set to kinetic mode, recording fluorescence intensity every 1-2 minutes for 30-60 minutes at 37 °C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Future Directions and Unanswered Questions

The journey of this compound and its derivatives from a chemical curiosity to a validated therapeutic scaffold is still in its early stages. Several key research gaps need to be addressed:

-

Baseline Pharmacological Profile: A comprehensive evaluation of the parent molecule's intrinsic biological activity is critically needed.[1] Does it possess standalone MAO inhibitory, anti-infective, or other activities?

-

Systematic SAR Elucidation: A systematic medicinal chemistry campaign involving modifications at both the cyclopropyl and pyridinyl moieties is essential to unlock derivatives with superior potency, selectivity, and drug-like properties.[1]

-

Exploring New Therapeutic Areas: The scaffold's potential in oncology, inflammation, and other areas where pyridine and cyclopropyl groups are known to be beneficial should be investigated. Computational studies have suggested potential activity at nicotinic acetylcholine receptors, which warrants experimental validation.[1]

-

Advanced Synthesis: The development of more efficient and sustainable synthetic routes, perhaps utilizing flow chemistry or biocatalysis, would accelerate the exploration of this chemical space.[1]

Conclusion

This compound represents a privileged scaffold with immense, largely untapped potential. The unique combination of the rigid, stabilizing cyclopropyl group and the versatile pyridine ring has already given rise to derivatives with potent anti-infective activities and strong theoretical potential as modulators of the central nervous system. For the medicinal chemist and drug discovery scientist, this core structure is not merely a building block but a gateway to novel therapeutic agents. The foundational work has been laid; the path forward lies in systematic exploration, rigorous biological evaluation, and innovative chemical design.

References

- 1. benchchem.com [benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]

- 4. appchemical.com [appchemical.com]

- 5. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Monoamine Oxidase Inhibitors: Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Applications of Cyclopropyl(3-pyridinyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl(3-pyridinyl)methanone, a chemical entity featuring the unique juxtaposition of a cyclopropyl group and a pyridine ring, stands as a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. While its intrinsic biological activity remains an area of active exploration, its structural motifs are well-established pharmacophores that impart desirable properties to therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established synthetic routes, and a detailed exploration of its potential therapeutic applications. By examining the roles of the cyclopropyl and pyridinyl moieties in existing pharmaceuticals, this guide aims to illuminate promising avenues for future research and development of novel therapeutics derived from this versatile scaffold.

Introduction: The Chemical Identity of this compound

This compound is a solid organic compound with the chemical formula C₉H₉NO and a molecular weight of 147.17 g/mol .[1] It is identified by the CAS Number 24966-13-0.[1][2][3] The molecule's architecture is characterized by a cyclopropyl ring and a pyridin-3-yl group linked by a ketone functional group.[1] This unique combination of a strained three-membered ring and a nitrogen-containing aromatic heterocycle makes it a valuable building block in organic synthesis for the construction of more complex, biologically active molecules.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1][3][4] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| CAS Number | 24966-13-0 | [1][2][3] |

| Appearance | Solid | [1][2] |

| pKa (predicted) | 3.27 ± 0.10 | [1] |

Spectroscopic Profile

The molecular structure of this compound has been elucidated through various spectroscopic techniques. In ¹H NMR spectroscopy, the protons of the pyridine and cyclopropane rings exhibit characteristic chemical shifts. The infrared spectrum shows a strong absorption band for the carbonyl group around 1685 cm⁻¹, which is typical for a conjugated ketone. Mass spectrometry confirms the molecular weight with a molecular ion peak at m/z 147.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through established methods of ketone synthesis. A common and effective approach involves the use of a Grignard reaction.

Grignard Reaction with a Nitrile

This method utilizes the nucleophilic character of a Grignard reagent to form a new carbon-carbon bond with a nitrile. Specifically, cyclopropylmagnesium bromide is reacted with 3-cyanopyridine (nicotinonitrile).[1] The reaction proceeds through an intermediate which, upon hydrolysis, yields the desired ketone.

Experimental Protocol: Grignard Synthesis of this compound

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromocyclopropane in anhydrous diethyl ether is added dropwise to initiate the formation of cyclopropylmagnesium bromide.

-

Reaction with Nitrile: A solution of 3-cyanopyridine in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

References

Cyclopropyl(3-pyridinyl)methanone: A Versatile Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Unique Chemical Architecture

In the landscape of modern medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical determinant of successful drug discovery and development campaigns. Cyclopropyl(3-pyridinyl)methanone (CAS No. 24966-13-0) has emerged as a molecule of significant strategic importance, offering a unique convergence of desirable structural and electronic properties.[1] This guide provides a comprehensive overview of its synthesis, properties, and, most importantly, its application as a versatile scaffold in the construction of complex, biologically active molecules.

The power of this building block lies in the synergistic combination of its two core motifs: the cyclopropyl ring and the 3-pyridinyl group. The cyclopropyl moiety, a strained three-membered carbocycle, is not merely a passive structural element. Its inclusion in a molecule introduces conformational rigidity, which can pre-organize the molecule for optimal binding to a biological target, thus enhancing potency.[2] Furthermore, the high s-character of its C-C bonds imparts unique electronic properties and can serve as a bioisostere for other groups, while also improving metabolic stability by shielding adjacent bonds from enzymatic degradation.[3]

Complementing the cyclopropyl group is the pyridine ring, a fundamental heteroaromatic system prevalent in a vast number of pharmaceuticals. The nitrogen atom in the 3-position of the pyridine ring acts as a hydrogen bond acceptor and introduces a dipole moment, which can facilitate crucial interactions with biological targets and improve the pharmacokinetic profile of a molecule. The combination of these two moieties in this compound creates a highly adaptable platform for generating diverse libraries of compounds with potential applications in pharmaceuticals and agrochemicals.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis. This compound is a solid organic compound at room temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24966-13-0 | [1][4] |

| Molecular Formula | C₉H₉NO | [1][4] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Solid | [1] |

| Predicted pKa | 3.27 ± 0.10 | [5] |

| SMILES | C1CC1C(=O)C2=CC=CN=C2 | [4] |

| InChI | InChI=1S/C9H9NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7H,3-4H2 | [1] |

Spectroscopic analysis provides further insight into its molecular structure. In ¹H NMR spectroscopy, the protons of both the pyridine and cyclopropane rings exhibit characteristic chemical shifts. A key feature in its infrared (IR) spectrum is a strong absorption band around 1685 cm⁻¹, which is typical for a conjugated ketone. Mass spectrometry confirms the molecular weight with a molecular ion peak at m/z 147.

Synthesis of the Core Building Block

The preparation of this compound is readily achievable through established synthetic methodologies. A common and efficient approach involves the nucleophilic addition of a Grignard reagent to a nitrile, a cornerstone reaction in carbon-carbon bond formation.

Specifically, the synthesis is typically accomplished by reacting cyclopropylmagnesium bromide with 3-cyanopyridine (nicotinonitrile). The cyclopropyl Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then hydrolyzed to yield the target ketone. This method is reliable and scalable, making the building block accessible for research and development.

Caption: Synthesis of this compound via Grignard Reaction.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its constituent parts: the ketone carbonyl group, the strained cyclopropane ring, and the pyridine nucleus. The ketone provides a handle for a wide array of classical carbonyl chemistry, including reductions, reductive aminations, and additions of organometallic reagents. However, its most powerful applications arise from reactions that engage the cyclopropyl ring or use the ketone as a precursor for more complex heterocyclic systems.

Application Highlight: Synthesis of Pyrazole Derivatives

A significant application of this building block is in the synthesis of substituted pyrazoles, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7][8][9] The synthesis typically proceeds through a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone intermediate), which is then cyclized with a hydrazine derivative.

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: A Representative Synthesis of a Pyrazole Derivative

The following protocol outlines a generalized, two-step procedure for the synthesis of a 3-cyclopropyl-5-aryl-4-(pyridin-3-yl)-1H-pyrazole derivative, starting from this compound. This protocol is based on established methodologies for Claisen-Schmidt condensation followed by pyrazole formation.[9]

Step 1: Synthesis of (E)-1-cyclopropyl-3-aryl-2-(pyridin-3-yl)prop-2-en-1-one (Chalcone Intermediate)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and a substituted aryl aldehyde (1.0 eq) in ethanol.

-

Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. Add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise while maintaining the temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water. Acidify with dilute HCl to neutralize the excess base. The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated ketone.

Step 2: Synthesis of the Pyrazole Derivative

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the chalcone intermediate from Step 1 (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

-

Cyclization: Add hydrazine hydrate (or a substituted hydrazine) (1.1-1.2 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting chalcone is consumed.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove any acid, and dried.

-

Purification: The crude pyrazole can be purified by column chromatography or recrystallization to afford the final product.

Application in the Development of Nicotinic Acetylcholine Receptor (nAChR) Ligands

The cyclopropyl-pyridinyl scaffold is a key pharmacophore in the design of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological processes and are important targets for conditions such as nicotine addiction, Alzheimer's disease, and pain.[10][11][12] The unique stereoelectronic properties of the cyclopropyl group, combined with the hydrogen bonding capabilities of the pyridine ring, allow for high-affinity and selective binding to nAChR subtypes.[10][13] this compound serves as a valuable starting material for the synthesis of more complex analogs, such as epibatidine derivatives, where the methanone group can be elaborated into more complex side chains to modulate receptor affinity and selectivity.[11][13]

Conclusion: A Building Block of Enduring Potential

This compound is more than just a simple ketone; it is a strategically designed building block that offers a wealth of opportunities for synthetic innovation. Its unique structural and electronic features, derived from the fusion of a strained cyclopropyl ring and an aromatic pyridine nucleus, make it an invaluable tool for medicinal chemists and drug development professionals. From the synthesis of pharmacologically significant pyrazole derivatives to the development of selective nAChR ligands, this compound provides a robust platform for accessing novel chemical space. As the demand for more potent, selective, and metabolically stable therapeutic agents continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of drug discovery.

References

- 1. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]

- 2. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chim.it [chim.it]

- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted-3'-phenyl-5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Cyclopropyl Group: Principles and Applications in Modern Drug Discovery

Introduction: The Unique Character of a Strained Ring

The cyclopropyl group, a three-membered carbocycle, stands as a cornerstone in modern medicinal chemistry and organic synthesis. Its prevalence is remarkable, with 18 new chemical entities containing this motif approved by the FDA in a single decade.[1] This popularity stems from its unique structural and electronic properties, which are a direct consequence of significant ring strain (approximately 27.5 kcal/mol).[2][3] The internal C-C bonds, compressed into 60° angles, possess enhanced p-character, making them shorter (1.51 Å) and weaker than typical alkane C-C bonds.[4][5] This feature imparts a fascinating duality to the cyclopropyl ring, allowing it to behave like an alkene in some reactions while retaining saturated character in others.[3]

This guide provides an in-depth exploration of the reactivity of the cyclopropyl group, focusing on the mechanistic principles that govern its transformations. We will delve into the conditions that lead to ring-opening, a reaction driven by the release of inherent strain energy, and those that allow for the functionalization of the intact ring. For drug development professionals, understanding this reactivity is paramount. The cyclopropyl group is strategically employed to enhance metabolic stability, increase potency by enforcing bioactive conformations, reduce off-target effects, and serve as a bioisostere for moieties like alkenes or gem-dimethyl groups.[2][4][6][7] This guide will provide the foundational knowledge required to harness the full potential of this versatile functional group.

Chapter 1: The Electronic Structure and Resulting Reactivity

The reactivity of cyclopropane is best understood through the lens of the Walsh molecular orbital model. This model describes the C-C bonding orbitals as having significant p-character, lying outside the internuclear axes, which explains the ring's ability to conjugate with adjacent p-systems, such as double bonds or aromatic rings.[3] Consequently, the external C-H bonds have more s-character, making them shorter, stronger, and more polarized than those in typical alkanes.[2] This electronic arrangement leads to two primary modes of reactivity:

-

Ring-Opening Reactions: Driven by the release of ~27.5 kcal/mol of strain energy, these reactions are the most characteristic transformations of cyclopropanes. They can be initiated by electrophiles, transition metals, heat, or light.

-

Reactions Preserving the Ring: Under carefully controlled conditions, the cyclopropyl ring can be treated as a stable substituent, allowing for reactions on the ring itself or on attached functional groups.

The choice between these pathways is dictated by the reaction conditions and the substitution pattern on the cyclopropane ring. For instance, the presence of donor-acceptor substituents greatly facilitates nucleophilic ring-opening by polarizing the C-C bonds.[8][9]

Chapter 2: Ring-Opening Reactions: Unleashing the Strain

The cleavage of a C-C bond in the cyclopropane ring is a thermodynamically favorable process that can be initiated through various mechanisms.

Acid-Catalyzed Ring Opening

The reaction of cyclopropanes with Brønsted or Lewis acids is a classic example of electrophilic ring-opening. The mechanism typically involves the protonation or coordination of a substituent, leading to the formation of a carbocationic intermediate.[10][11] The ring then opens to generate a more stable carbocation, which is subsequently trapped by a nucleophile.

For donor-acceptor (D-A) cyclopropanes, which are particularly relevant in synthesis, Brønsted acid catalysis in polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) has proven highly effective.[8][9] The acid protonates the acceptor group, increasing the polarization of the cyclopropane C-C bonds and activating the benzylic carbon for nucleophilic attack in an SN2-like manner.[8]

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to Preliminary In-Vitro Studies of Cyclopropyl(3-pyridinyl)methanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive, structured approach for the initial in-vitro evaluation of Cyclopropyl(3-pyridinyl)methanone, a novel synthetic compound. Recognizing the therapeutic potential suggested by its pyridine and cyclopropyl moieties, this document provides a robust framework for early-stage drug discovery professionals. The guide details a logical sequence of assays, from fundamental physicochemical characterization to preliminary pharmacodynamic and cytotoxicity assessments. The overarching goal is to efficiently profile the compound's biological activity and establish a foundation for further development.

Introduction: The Scientific Rationale

This compound is a chemical entity featuring two moieties of significant interest in medicinal chemistry: a pyridine ring and a cyclopropyl group. The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved drugs, and is known to enhance biochemical potency and metabolic stability.[1][2][3] The cyclopropyl group, a three-membered ring, introduces conformational rigidity, which can improve binding affinity to biological targets and enhance metabolic stability.[4]

While this compound is utilized in the synthesis of other active molecules, its intrinsic biological activity remains largely uncharted.[4] This guide, therefore, presents a systematic workflow to de-risk early development and uncover the therapeutic potential of this compound.

Foundational Analysis: Physicochemical and ADME Profiling

Before delving into biological activity, a baseline understanding of the compound's drug-like properties is paramount. These initial assays predict the compound's behavior in vivo and are crucial for interpreting subsequent biological data.

2.1. Aqueous Solubility

Causality: Poor solubility can lead to erroneous results in in-vitro assays and often translates to poor bioavailability.

Experimental Protocol: Turbidimetric Solubility Assay

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Create a concentration gradient by performing serial dilutions of the stock solution in DMSO.

-

Assay Plate Preparation: Dispense the DMSO-diluted compound into a 96-well plate.

-

Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Analysis: Incubate the plate and subsequently measure absorbance at a specific wavelength (e.g., 650 nm) to detect precipitation. The highest concentration remaining clear is the determined solubility.

2.2. Metabolic Stability

Causality: A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a key determinant of its half-life and dosing regimen.

Experimental Protocol: Liver Microsomal Stability Assay

-

Reaction Mixture: Combine the test compound with liver microsomes (human or other species) in a suitable buffer.

-

Initiation: Start the reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent.

-

Quantification: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the parent compound at each time point.

-

Data Analysis: Calculate the compound's half-life (t½) by plotting the natural logarithm of the percent remaining compound against time.

Table 1: Key Physicochemical and ADME Parameters

| Parameter | Experimental Method | Endpoint |

| Aqueous Solubility | Turbidimetric Assay | Highest soluble concentration (µM) |

| Metabolic Stability | Liver Microsomal Assay | In-vitro half-life (t½, minutes) |

| Plasma Protein Binding | Rapid Equilibrium Dialysis | Percentage of compound bound to plasma proteins |

Unveiling Biological Activity: Pharmacodynamic Screening

The pyridine and cyclopropyl motifs suggest a range of potential biological targets. A tiered screening approach, starting broad and progressively focusing, is recommended.

3.1. Initial Target Class Screening

Causality: Broad-based screening against diverse target classes (e.g., GPCRs, kinases, ion channels) can efficiently identify primary biological interactions and potential off-target effects.

Experimental Protocol: Competitive Binding Assays

-

Target Preparation: Utilize cell membranes or purified proteins expressing the target of interest.

-

Reaction Setup: Incubate the target with a known radiolabeled or fluorescent ligand in the presence of varying concentrations of this compound.

-

Separation: Separate the bound from the unbound ligand via filtration or other methods.

-

Detection: Quantify the amount of bound ligand using a suitable detection method (e.g., scintillation counting, fluorescence polarization).

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the known ligand (IC₅₀).

3.2. Cellular Assays: Confirming Activity in a Biological Context

Causality: Cell-based assays are crucial for confirming that the compound can permeate cell membranes and exert its effect in a more physiologically relevant environment.[5]

Workflow: Cell-Based Functional Assay

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. This compound | 24966-13-0 | Benchchem [benchchem.com]

- 5. criver.com [criver.com]

A Technical Guide to Sourcing and Quality Control of Cyclopropyl(3-pyridinyl)methanone for Drug Discovery Professionals

Introduction: The Strategic Value of Cyclopropyl(3-pyridinyl)methanone in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. This compound, a seemingly simple molecule, embodies a strategic convergence of two highly valued structural motifs: the cyclopropyl group and the pyridine ring. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this key building block and establishing robust purity standards to ensure the integrity and reproducibility of their research.

The inclusion of a cyclopropyl group is a well-established tactic in drug design to enhance metabolic stability, improve potency, and reduce off-target effects.[1][2] Its strained three-membered ring introduces conformational rigidity, which can facilitate optimal binding to biological targets.[2][3] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]

The pyridine ring is a ubiquitous heterocycle in a vast number of FDA-approved drugs.[5][6] Its nitrogen atom can act as a hydrogen bond acceptor and participate in crucial interactions with biological targets.[7] The pyridine scaffold can also influence a molecule's physicochemical properties, such as solubility and bioavailability, and can be strategically modified to fine-tune its pharmacological profile.[7][8] The combination of these two moieties in this compound makes it a valuable starting material for the synthesis of a wide range of potential therapeutic agents.

This guide will navigate the complexities of supplier selection, delve into the critical aspects of purity assessment, and provide actionable protocols to empower researchers to confidently source and utilize high-quality this compound in their drug discovery endeavors.

Navigating the Supplier Landscape: A Comparative Analysis

The quality of your starting materials directly impacts the validity and success of your research. When sourcing this compound (CAS No. 24966-13-0), it is crucial to partner with a reputable supplier. The following table provides a comparative overview of several suppliers. It is important to note that for many research chemicals, including this one, suppliers may not perform extensive analytical testing, placing the onus of quality verification on the end-user. For instance, Sigma-Aldrich explicitly states for some of its products that the "Buyer assumes responsibility to confirm product identity and/or purity."

| Supplier | Stated Purity | Available Quantities | Noteworthy Information |

| Parchem | Not explicitly stated on the primary page. | Inquire for details. | A supplier of a wide range of specialty chemicals. |

| Fisher Scientific (distributing Accela Chembio Inc) | ≥97% | 5g | Provides a shelf life of 1260 days and notes that the product is light-sensitive. |

| Sigma-Aldrich (AldrichCPR) | Not specified; sold "as-is". | Inquire for details. | Product of ChemBridge Corp. Explicitly states they do not collect analytical data and the buyer is responsible for purity confirmation. |

| Benchchem | Not explicitly stated. | Inquire for details. | Provides some spectroscopic data (¹H NMR, IR, Mass spectrometry) on their product page. |

| CymitQuimica | 99.78% (for one listed product) | 1g and other quantities. | Lists multiple products with varying stated purities and forms (solid, colorless liquid). |

| BLD Pharm | Not explicitly stated. | Inquire for details. | Provides basic product information and safety data. |

Expert Insight: The variability in stated purity and the disclaimers from some suppliers underscore the necessity for independent quality control. A higher price point does not always correlate with higher purity. Therefore, a robust internal or third-party analytical validation is a critical step upon receiving any new batch of this chemical.

Establishing Purity Standards: A Multi-faceted Approach

In the absence of a specific pharmacopeial monograph for this compound, a combination of analytical techniques should be employed to establish its purity profile. The following methods are industry standards for the characterization and purity determination of small molecule active pharmaceutical ingredients (APIs) and key intermediates.[9][10]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse for purity analysis in the pharmaceutical industry, offering high resolution and quantitative accuracy.[11][12] A well-developed HPLC method can separate the main compound from its impurities, allowing for precise quantification of purity.

Experimental Protocol: A General-Purpose HPLC Purity Method

This protocol provides a starting point for the analysis of this compound. Method optimization will likely be required.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm (or a wavelength of maximum absorbance for the compound)

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percentage method:

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[13][14] It provides both chromatographic separation and mass spectral data, which can confirm the molecular weight of the main component and help in the structural elucidation of any impurities.

Causality Behind Experimental Choices: GC-MS is particularly useful for detecting residual solvents from the synthesis process, which are common impurities in chemical reagents. The mass spectrometer provides a "fingerprint" of each compound, allowing for confident identification by comparing the fragmentation pattern to a spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[15][16][17] ¹H NMR can provide a detailed picture of the molecular structure and can be used to detect and quantify impurities that have distinct proton signals from the main compound.

Trustworthiness of the Protocol: By employing these three orthogonal analytical techniques (HPLC, GC-MS, and NMR), a self-validating system is created. Each method provides a different and complementary piece of information about the purity and identity of the compound, leading to a high degree of confidence in the final assessment.

Workflow for Supplier Qualification and Incoming Quality Control

A systematic approach to qualifying suppliers and testing incoming materials is essential for maintaining high standards in research and development. The following diagram illustrates a robust workflow.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. pacificbiolabs.com [pacificbiolabs.com]

- 10. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]

- 11. pharmasalmanac.com [pharmasalmanac.com]

- 12. moravek.com [moravek.com]

- 13. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis - Analytice [analytice.com]

- 14. oshadhi.co.uk [oshadhi.co.uk]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 17. spectroscopyeurope.com [spectroscopyeurope.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Cyclopropyl(3-pyridinyl)methanone

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of Cyclopropyl(3-pyridinyl)methanone, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the Grignard reaction between cyclopropylmagnesium bromide and 3-cyanopyridine. This application note delves into the mechanistic underpinnings of the reaction, offers practical insights for optimization and troubleshooting, and outlines rigorous safety procedures. It is intended for researchers, scientists, and professionals in drug development who require a reliable and well-vetted synthetic method.

Introduction and Scientific Context

This compound (CAS No. 24966-13-0) is a ketone derivative featuring a cyclopropyl ring and a pyridine-3-yl moiety.[1] This unique structural combination makes it a significant intermediate in the synthesis of novel therapeutic agents.[2]

-

The Cyclopropyl Moiety: The cyclopropyl group is a highly sought-after substituent in drug design. Its strained three-membered ring imparts conformational rigidity, which can enhance binding affinity to biological targets.[1][3] Furthermore, this small, lipophilic group can improve a molecule's metabolic stability by shielding adjacent bonds from enzymatic degradation and can positively influence its pharmacokinetic profile, such as increasing brain permeability.[1][3][4]

-

The Pyridine Ring: The pyridine ring is a common heterocyclic scaffold found in numerous pharmaceuticals. It can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.[1]

The convergence of these two motifs in this compound provides a versatile platform for developing novel ligands, particularly for targets like nicotinic acetylcholine receptors (nAChRs), and for creating new agrochemicals.[1] This document outlines a robust and reproducible synthesis to access this key intermediate.

Synthetic Strategy: The Grignard Reaction

The chosen synthetic route is the nucleophilic addition of a Grignard reagent to a nitrile. Specifically, cyclopropylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbon of the nitrile group in 3-cyanopyridine.[1] This method is widely used for carbon-carbon bond formation and is well-suited for this transformation.

Reaction Scheme: Cyclopropyl Bromide + Mg --(THF)--> Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide + 3-Cyanopyridine --(1. THF, 2. H3O+)--> this compound

dot graph "Synthetic_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Part 1: Grignard Reagent Formation"; bgcolor="#F1F3F4"; "Cyclopropyl_Bromide" [label="Cyclopropyl Bromide"]; "Mg_Turnings" [label="Magnesium Turnings"]; "Anhydrous_THF" [label="Anhydrous THF"]; "Grignard_Reagent" [label="Cyclopropylmagnesium Bromide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cyclopropyl_Bromide", "Mg_Turnings", "Anhydrous_THF" -> "Grignard_Reagent" [label="Initiation (Iodine crystal)"]; }